molecular formula C10H9F2NO3 B14053649 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one

Katalognummer: B14053649
Molekulargewicht: 229.18 g/mol
InChI-Schlüssel: URNGSVPJLFBUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to a propan-2-one backbone

Vorbereitungsmethoden

The synthesis of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(difluoromethyl)-2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the reaction efficiency and scalability .

Analyse Chemischer Reaktionen

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations .

Wissenschaftliche Forschungsanwendungen

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share a similar structural framework but differ in their substituents, leading to variations in their chemical and biological properties .

    Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure without the difluoromethyl and nitro groups.

    Substituted Phenylpropanones: These compounds may have different substituents, such as halogens or alkyl groups, which can significantly alter their reactivity and applications.

Eigenschaften

Molekularformel

C10H9F2NO3

Molekulargewicht

229.18 g/mol

IUPAC-Name

1-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H9F2NO3/c1-6(14)4-8-5-7(10(11)12)2-3-9(8)13(15)16/h2-3,5,10H,4H2,1H3

InChI-Schlüssel

URNGSVPJLFBUDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.